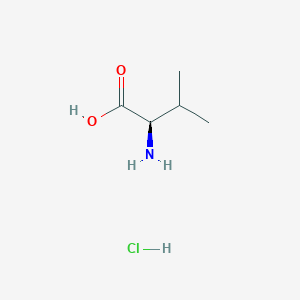

D-Valine, hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

31320-20-4 |

|---|---|

Molecular Formula |

C5H12ClNO2 |

Molecular Weight |

153.61 g/mol |

IUPAC Name |

(2R)-2-amino-3-methylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1 |

InChI Key |

JETBVOLWZWPMKR-PGMHMLKASA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N.Cl |

Canonical SMILES |

CC(C)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Stereoisomeric Significance of D Amino Acids in Biological Systems

With the exception of glycine (B1666218), all amino acids are chiral, meaning they exist in two non-superimposable mirror-image forms known as D- (dextrorotatory) and L- (levorotatory) enantiomers. pacific.eduajinomoto.com While the proteins in most living organisms are almost exclusively composed of L-amino acids, D-amino acids are not merely laboratory curiosities. ajinomoto.comquora.com They are found in nature, particularly in the cell walls of bacteria, and are involved in various biological processes. pacific.eduwikipedia.org The presence of D-amino acids in bacterial peptidoglycan provides resistance against degradation by proteases, which are enzymes that typically recognize and break down proteins made of L-amino acids. wikipedia.orgformulationbio.com

The stereoisomeric configuration of an amino acid dramatically influences its biological activity and function. nih.gov This is because the enzymes and receptors in biological systems are themselves chiral and thus exhibit a high degree of stereospecificity. The incorporation of D-amino acids into peptides can lead to increased stability against enzymatic degradation, longer half-life, and potentially altered biological activity compared to their L-amino acid-containing counterparts. formulationbio.comlifetein.com This has profound implications for drug design and the development of therapeutic peptides. mdpi.com

D Valine, Hydrochloride As a Chiral Non Proteinogenic Amino Acid Derivative

D-Valine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis in most organisms. nih.gov Its hydrochloride salt form enhances its stability and solubility for research applications. As a chiral building block, D-Valine, hydrochloride is a valuable tool in synthetic chemistry, particularly in the creation of peptides and other complex molecules with specific three-dimensional structures. ontosight.ai

The introduction of non-proteinogenic amino acids like D-Valine into peptide sequences is a powerful strategy in drug discovery. nih.govnih.gov This modification can fundamentally alter the properties of a peptide, often leading to improved stability, potency, and permeability. researchgate.net For instance, replacing an L-amino acid with its D-enantiomer can make a peptide less susceptible to proteolysis, thereby prolonging its therapeutic effect. formulationbio.comlifetein.com

Current Research Frontiers and Perspectives for D Valine, Hydrochloride

Enantiomeric Specificity in Cellular and Molecular Interactions

In the realm of cellular and molecular biology, the chirality of amino acids is of fundamental importance. The vast majority of proteins in living organisms are constructed from L-amino acids. nih.gov This "homochirality" is a defining feature of life, and as a result, cellular machinery, particularly enzymes involved in protein synthesis and metabolism, exhibits a high degree of stereospecificity. nih.gov D-amino acids, such as D-Valine, are not typically incorporated into proteins and are often metabolized by different enzymatic pathways. nih.gov

This enantiomeric specificity forms the basis of many research applications for this compound. Because it is the "unnatural" isomer, it can be used to probe and manipulate biological systems in ways that its L-counterpart cannot. For instance, its resistance to incorporation into nascent polypeptide chains makes it a useful control in studies of protein synthesis and metabolism.

Investigations in Selective Cell Culture Systems

One of the most well-established applications of this compound is in the development of selective cell culture media. By replacing the naturally occurring L-Valine with D-Valine, it is possible to create an environment that favors the growth of certain cell types over others. This technique has proven particularly effective in isolating and maintaining pure populations of epithelial cells from mixed primary cultures.

Modulation of Fibroblast Proliferation in Research Models

In many primary cell cultures, the rapid proliferation of fibroblasts can overwhelm the desired cell type, such as epithelial or endothelial cells, leading to a loss of the primary culture. researchgate.netnih.gov Research has shown that substituting D-Valine for L-Valine in the culture medium effectively inhibits the growth of these contaminating fibroblasts. researchgate.netnih.govacs.org This selective inhibition is due to the fact that fibroblasts generally lack the enzyme D-amino acid oxidase (DAAO). researchgate.netnih.gov Without this enzyme, they are unable to convert the D-Valine into its essential L-enantiomer, leading to a deficiency in this critical amino acid and subsequent growth arrest. researchgate.net This method has been successfully employed in cultures of various cell types, including bovine artery endothelial cells and smooth muscle cells from human myometrium, to prevent fibroblast overgrowth. acs.orgnih.govnih.gov

Enhancement of Epithelial Cell Growth in Research Models

Conversely, many types of epithelial cells possess the enzyme D-amino acid oxidase (DAAO). researchgate.net This allows them to convert the non-metabolizable D-Valine into the usable L-Valine, enabling them to proliferate in a D-Valine-substituted medium. researchgate.net This metabolic capability provides a distinct survival advantage in such selective media, leading to the enhancement of epithelial cell growth and the establishment of pure epithelial cell populations. researchgate.netnih.gov This technique has been instrumental in obtaining fibroblast-free cultures of normal human and rodent epithelial cells, as well as bovine pulmonary artery endothelial cells, allowing for more accurate studies of their specific functions and characteristics. researchgate.netjaes.or.kr

Table 1: Effect of D-Valine on Cell Proliferation in Culture

| Cell Type | Presence of D-Amino Acid Oxidase (DAAO) | Growth in D-Valine Medium | Reference |

|---|---|---|---|

| Fibroblasts | Absent | Inhibited | researchgate.netnih.gov |

| Epithelial Cells | Present | Enhanced | researchgate.netnih.gov |

| Bovine Pulmonary Artery Endothelial Cells | Present | Enhanced | jaes.or.kr |

| Human Myometrial Smooth Muscle Cells | Present | Enhanced | acs.org |

Enzymatic Interactions and Stereoselective Effects

The stereochemistry of D-Valine dictates its interactions with various enzymes, leading to stereoselective effects that are central to its research applications.

Role in D-Amino Acid Oxidase Activity

D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. researchgate.net D-Valine serves as a substrate for this enzyme. The ability of cells to thrive in a D-Valine-based medium is a direct indicator of the presence and activity of DAAO. researchgate.net The enzyme's action on D-Valine produces the α-keto acid, α-ketoisovalerate, which can then be transaminated to form L-Valine, thus fulfilling the cell's requirement for this essential amino acid. researchgate.net The strict stereoselectivity of DAAO for D-isomers means that L-amino acids are not substrates. This enzymatic process is the cornerstone of the selective cell culture techniques described previously.

Table 2: D-Amino Acid Oxidase (DAAO) Reaction with D-Valine

| Substrate | Enzyme | Products | Reference |

|---|---|---|---|

| D-Valine | D-Amino Acid Oxidase (DAAO) | α-Ketoisovalerate, Ammonia (NH₃), Hydrogen Peroxide (H₂O₂) | researchgate.net |

Stereochemical Influence on Enzyme Inhibition Studies (e.g., Urease)

The stereochemical configuration of a molecule is a critical determinant in its ability to inhibit enzyme activity. Enzyme active sites are chiral environments, and thus, inhibitors often exhibit stereoselective binding. While D-Valine's role as a substrate for DAAO is well-documented, its specific influence on the inhibition of other enzymes, such as urease, is not extensively reported in the reviewed scientific literature.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbon dioxide. Inhibition of this enzyme is a target for various therapeutic strategies. Studies on urease inhibition have explored a wide range of compounds, including hydroxamic acid derivatives of amino acids. researchgate.net For instance, methionine-hydroxamic acid has been identified as a potent urease inhibitor. researchgate.net The inhibitory power of these derivatives can be influenced by the properties of the amino acid side chain. researchgate.net However, specific studies detailing the direct inhibitory effect of this compound on urease are lacking in the available literature. While L-cysteine has been shown to reduce the ureolytic activity of cells without affecting nickel import, and other amino acid derivatives have been studied, the role of D-Valine in this context remains an area for potential future investigation. The principle of stereoselectivity suggests that if D-Valine or its derivatives were to interact with urease, the D-configuration would likely result in a different binding affinity and inhibitory potential compared to its L-counterpart.

This compound in Biofilm Formation Studies

The role of D-amino acids, including D-Valine, as signaling molecules that can influence bacterial biofilm formation is an active area of research. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. The potential for D-amino acids to inhibit the formation or promote the dispersal of these resilient structures has generated significant interest.

Research has explored the use of D-amino acids as a strategy to combat biofilms of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The proposed mechanisms often involve the interference with the initial stages of bacterial adhesion or the triggering of the disassembly of mature biofilms. For instance, studies have shown that specific D-amino acids can inhibit biofilm formation, although the effectiveness can be dependent on the concentration and the specific bacterial species .

However, the effects are not universally consistent across all conditions and biofilm types. In one study investigating a multispecies biofilm model relevant to endodontic infections, a mixture of D-amino acids, which included D-valine, D-methionine, D-leucine, D-tyrosine, D-tryptophan, D-serine, D-threonine, and D-phenylalanine, did not result in a significant reduction in bacterial viability, either alone or in combination with antibiotics. This highlights the complexity of biofilm responses, suggesting that factors like the biofilm's age and microbial composition can influence the outcome of D-amino acid treatment.

Interestingly, research has also revealed that the L-isomer of valine is actively secreted by some Gram-negative bacteria within biofilms. This secretion of L-valine can inhibit the growth of other competing bacterial strains, such as certain Escherichia coli K-12 variants, suggesting a role for valine in shaping the microbial ecology within a biofilm. While this finding pertains to L-valine, it underscores the importance of valine isomers in the chemical communications and competitive interactions that occur in dense bacterial communities.

| Research Focus | Organism(s) | Key Findings | Reference(s) |

| D-Amino Acid Mixtures | Multispecies endodontic biofilm | A mixture including D-valine did not produce significant bacterial reduction. | |

| General D-Amino Acid Effects | Pseudomonas aeruginosa, Staphylococcus aureus | D-amino acids have been shown to inhibit biofilm formation and trigger disassembly of mature biofilms. | |

| L-Valine Secretion | Gram-negative bacteria (e.g., E. coli CFT073) | Biofilms secrete high levels of L-valine, inhibiting the growth of competing bacteria. |

D-Valine Integration in Biosynthetic Pathways and Peptide Assembly

D-Valine is a non-proteinogenic amino acid that serves as a crucial building block in the biosynthesis of several important secondary metabolites, particularly in microorganisms. Its incorporation into these molecules is essential for their structure and biological activity. This integration is prominently observed in the synthesis of landmark antibiotics like penicillin and actinomycin (B1170597) D.

The biosynthesis of penicillin, a cornerstone of antibiotic therapy, relies on the integration of a D-valine residue. The core structure of penicillin is derived from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. The initial step in this pathway is catalyzed by the non-ribosomal peptide synthetase (NRPS), δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine synthetase (ACVS).

Advanced Analytical Methodologies for D Valine, Hydrochloride Characterization

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatography is a cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the enantiomeric purity of D-Valine, hydrochloride.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantiomeric separation of amino acids like D-Valine. chromatographyonline.comnih.gov The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.

To enhance detection and improve peak shape, especially at low concentrations, derivatization of the amino acid is a common strategy. rsc.org A widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine of valine in the presence of a thiol to form a highly fluorescent isoindole adduct. rsc.orgrsc.org This allows for sensitive detection of the undesired enantiomer, even at trace levels. For instance, a reverse-phase HPLC (RP-HPLC) method has been developed to quantify D-Valine at a 0.05% chiral impurity level in L-Valine. rsc.orgrsc.org This method demonstrates excellent linearity and accuracy for the determination of the D-Valine adduct. rsc.org

| Parameter | Value | Reference |

| Column | Chiral HPLC Column (specifics vary) | chromatographyonline.comnih.gov |

| Derivatization Reagent | o-phthalaldehyde (OPA)/thiol | rsc.orgrsc.org |

| Detection Limit | Capable of quantifying 0.05% D-Valine impurity | rsc.orgrsc.org |

| Linearity (Correlation Coefficient) | > 0.99 | rsc.org |

| Accuracy (Recovery) | 96% to 106% for spiked D-Valine | rsc.org |

| Retention Time (Example) | OPA D-Valine: 14.8 min, OPA L-Valine: 16.0 min | rsc.org |

This interactive table summarizes key parameters of an example HPLC method for D-Valine enantiomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) offers another robust approach for the enantiomeric analysis of D-Valine. A key prerequisite for GC analysis of amino acids is their conversion into volatile derivatives. sigmaaldrich.com This is typically a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com The derivatized enantiomers are then separated on a chiral capillary column and detected by a mass spectrometer, which provides both quantification and structural information.

One of the significant advantages of GC-MS is the ability to monitor for racemization that may occur during sample preparation, such as hydrolysis. cat-online.com By using deuterium-labeled reagents, it is possible to distinguish between the D-enantiomer originally present in the sample and that which may have formed through racemization during the analytical procedure. cat-online.com

Spectroscopic Methods for Structural Elucidation in Solution (e.g., Raman Spectroscopy for Hydration Studies)

Spectroscopic techniques are invaluable for probing the structural characteristics of this compound in solution. Raman spectroscopy, in particular, is a powerful non-destructive technique for studying the vibrational modes of molecules and their interactions with the solvent, such as water. nih.gov

Studies on valine in aqueous solutions have shown that the Raman spectra are sensitive to the hydration shell of the amino acid. By comparing experimental spectra with theoretical calculations, it is possible to determine the most probable structure of the hydrated zwitterionic valine complex. nih.gov This provides insights into the hydrogen bonding network between the this compound and surrounding water molecules, which is crucial for understanding its behavior in biological and chemical systems. The spectra of solid amino acids are generally more complex and sharper compared to their aqueous solutions. nih.gov

Solid-State Analytical Techniques for Enantiomeric Excess (e.g., X-ray Powder Diffraction)

The enantiomeric excess of solid this compound can be determined using solid-state analytical techniques, with X-ray Powder Diffraction (XRPD) being a notable example. dntb.gov.ua This method is based on the fact that a pure enantiomer and its corresponding racemate (an equal mixture of both enantiomers) often have different crystal structures and, therefore, produce distinct powder diffraction patterns. eurjchem.comresearchgate.net

Research has demonstrated a linear correlation between the intensity of specific diffraction peaks of the racemate and the pure enantiomer with the enantiomeric excess in mixtures of leucine (B10760876) and valine. eurjchem.comresearchgate.net By preparing a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample of this compound can be quantified. The well-defined Bragg peaks observed in the XRPD pattern indicate the crystalline nature of the sample. researchgate.netmdpi.com

| Analytical Feature | Observation | Significance | Reference |

| Peak Intensity | Linear correlation with enantiomeric excess | Allows for quantitative determination of purity | eurjchem.comresearchgate.net |

| Diffraction Pattern | Distinct patterns for enantiomer vs. racemate | Enables differentiation and identification | eurjchem.comresearchgate.net |

| Bragg Peaks | Sharp and well-defined | Confirms the crystalline nature of the material | researchgate.netmdpi.com |

This interactive table highlights the key aspects of using XRPD for the analysis of D-Valine enantiomeric excess.

Adsorption and Separation Processes Utilizing Chiral Materials (e.g., Mesoporous Materials)

The separation of D- and L-valine enantiomers can be achieved through adsorption processes that utilize chiral materials. Chiral mesoporous silica (B1680970), for instance, has shown significant potential for the enantioselective adsorption of valine.

In one study, a chiral mesoporous material designated as cNGM-1 demonstrated preferential adsorption of D-valine over L-valine. The adsorption process was found to follow the Langmuir model, suggesting the formation of a monolayer of the amino acid on the internal surface of the mesopores. Such materials can serve as effective adsorbents with opposite enantioselectivity, providing a basis for preparative separation of D-Valine.

| Material | Preferred Enantiomer | Maximum Adsorption Capacity (q_max) | Adsorption Model | Reference |

| cNGM-1 | D-Valine | 0.36 g/g | Langmuir |

This interactive table presents the enantioselective adsorption data for D-Valine on a chiral mesoporous material.

Methodological Considerations for Racemization and Contaminant Effects in Analysis

Accurate enantiomeric analysis of this compound requires careful consideration of potential pitfalls such as racemization and the presence of contaminants. Racemization, the conversion of one enantiomer into its mirror image, can occur under certain conditions, particularly during sample preparation steps like hydrolysis at high temperatures, which is often required for GC-MS analysis. cat-online.com This can lead to an overestimation of the amount of the minor enantiomer. It is therefore crucial to either use analytical conditions that minimize racemization or to employ methods, such as isotopic labeling, to account for its occurrence. cat-online.com

Contaminants can also interfere with the analysis. In HPLC, for example, byproducts from the derivatization reaction or degradation of the derivatized adduct can result in extraneous peaks in the chromatogram. rsc.org These interfering peaks may co-elute with the analyte of interest, leading to inaccurate quantification. Therefore, method development must include steps to ensure the specificity of the assay and the separation of the target analyte from all potential impurities. chromatographyonline.com

Research Applications and Functional Roles of D Valine, Hydrochloride and Its Derivatives

Role as a Chiral Building Block in Peptide and Organic Synthesis

The utility of D-Valine, hydrochloride stems from its defined stereochemistry, making it a valuable component of the "chiral pool"—a collection of readily available, enantiomerically pure compounds provided by nature. wikipedia.orgbaranlab.org This pool of chiral molecules, which includes amino acids, serves as a foundation for efficient and stereoselective synthesis, allowing researchers to build complex target molecules with specific spatial arrangements. wikipedia.orgresearchgate.net The incorporation of D-Valine can introduce specific structural constraints or properties into a target molecule, which is often crucial for its biological function. nih.gov

In peptide science, the introduction of D-amino acids like D-Valine is a key strategy for developing novel research tools and therapeutic candidates. Peptides constructed with D-amino acids often exhibit enhanced stability against degradation by proteases, which typically recognize only L-amino acids. nih.gov This increased stability is a desirable trait for developing long-lasting bioactive peptides. nih.gov

D-Valine and its derivatives are used in the synthesis of specialized peptides and D-proteins, which have unique applications in structural biology and drug discovery. ontosight.aigoogle.comnih.gov For instance, D-Valyl-L-Valine hydrochloride is a dipeptide building block available for peptide synthesis. sigmaaldrich.com Research has also explored advanced methods like native chemical ligation and copper-mediated cross-coupling to incorporate valine and its derivatives into complex peptide structures, overcoming challenges posed by steric hindrance. nih.govnih.gov

Beyond peptide synthesis, D-Valine serves as a selective agent in cell culture, a critical research application. It can inhibit the proliferation of fibroblasts, which is useful in purifying primary cultures of other cell types, such as endothelial cells. medchemexpress.comresearchgate.netnih.gov

Table 1: Examples of D-Valine in Peptide Research

| Application Area | Specific Use of D-Valine | Finding/Outcome | Source(s) |

|---|---|---|---|

| Peptide Stability | Incorporation into peptide backbones | Creates peptides with increased resistance to enzymatic degradation. | nih.gov |

| Cell Biology | Selective agent in cell culture | Inhibits the growth of fibroblasts in primary and secondary cell cultures. | medchemexpress.comresearchgate.netnih.gov |

| Synthetic Chemistry | Building block for dipeptides | Used to create specific peptide fragments like D-Valyl-L-Valine. | sigmaaldrich.com |

| Drug Discovery | Component of D-proteins | Enables the creation of mirror-image proteins for discovering proteolysis-resistant ligands. | nih.gov |

As a chiral building block, D-Valine is instrumental in asymmetric synthesis, a field focused on creating specific enantiomers of chiral molecules. google.com It serves as a starting material or a chiral auxiliary to guide the stereochemical outcome of a reaction, ensuring the formation of the desired product with high optical purity. google.comresearchgate.net This is critical in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. D-Valine is a versatile intermediate in the synthesis of chiral drugs, chiral additives, and chiral reagents that play an irreplaceable role in these synthetic processes. google.com

Intermediates in Pharmaceutical and Agrochemical Research

D-Valine is a key intermediate in the production of a variety of pharmaceutical and agrochemical compounds. ontosight.aigoogle.comresearchgate.net Its specific stereochemistry is often a prerequisite for the biological activity of the final product.

D-Valine is a crucial precursor in the synthesis of several important antimicrobial agents. google.comresearchgate.net One of the most notable examples is Valnemulin, a semi-synthetic pleuromutilin (B8085454) antibiotic used in veterinary medicine. researchgate.netnih.gov The synthesis of Valnemulin and its hydrochloride salt involves the condensation of an amino-protected D-Valine derivative with the pleuromutilin core. google.com

Furthermore, D-Valine is a building block for other antimicrobial compounds. Its derivatives have been used in the synthesis of penicillamine, which has applications in treating immune-deficiency diseases, and the antitumor antibiotic actinomycin (B1170597) D. researchgate.netnih.govresearchgate.net The biosynthesis of some foundational β-lactam antibiotics, such as penicillins, involves the tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV), highlighting the importance of the D-valine configuration in nature's own antibiotic production pathways. wikipedia.org

In the field of agrochemicals, D-Valine serves as a vital intermediate for the synthesis of insecticides. google.comresearchgate.net It is a key component in the production of Fluvalinate, a broad-spectrum pyrethroid insecticide known for its low toxicity to mammals. researchgate.netnih.govresearchgate.net The chiral center of D-Valine is incorporated into the final structure of Fluvalinate, which is essential for its insecticidal activity.

Table 2: D-Valine as a Precursor in Synthesis

| Product Class | Example Compound | Starting Material | Industry | Source(s) |

|---|---|---|---|---|

| Antimicrobials | Valnemulin | D-Valine | Veterinary Pharmaceuticals | researchgate.netnih.govgoogle.com |

| Antimicrobials | Penicillamine | D-Valine derivatives | Pharmaceuticals | researchgate.netnih.gov |

| Antimicrobials | Actinomycin D | D-Valine | Pharmaceuticals | researchgate.netnih.govresearchgate.net |

| Insecticides | Fluvalinate | D-Valine | Agrochemicals | researchgate.netnih.govresearchgate.net |

D-Valine plays a role in research focused on understanding and modulating metabolic pathways, particularly in microorganisms. The conversion (epimerization) of L-Valine to D-Valine is a key enzymatic step in the biosynthesis of natural products like actinomycin D and the ACV tripeptide. researchgate.netnih.gov Studying these pathways provides insight into how microorganisms produce complex bioactive molecules. Research into the synthesis of D-Valine by organisms like Streptomyces antibioticus helps elucidate these metabolic mechanisms. nih.gov While L-valine is deeply integrated into numerous metabolic pathways in higher organisms, the study of D-valine's influence is an emerging area, with research exploring its effects on metabolic status and its potential role as a modulator. nih.govnih.gov

This compound in Neurobiological Research Models

While direct neurobiological research focusing specifically on this compound is limited, the broader compound D-valine serves critical and specific roles in foundational neurobiological research models. Its utility is primarily centered on two key areas: the selective purification of neuronal cell cultures and its function as a substrate for the enzyme D-amino acid oxidase (DAAO), which is an enzyme of significant interest in neuropathology.

One of the most well-established applications of D-valine in neurobiological research is its use as a selective agent to eliminate contaminating fibroblasts from primary neuronal cell cultures. nih.govnih.gov This technique leverages a fundamental metabolic difference between neurons and fibroblasts. Most non-neuronal cells, including fibroblasts, lack significant levels of D-amino acid oxidase (DAAO). nih.govsigmaaldrich.com This enzyme is necessary to convert the D-enantiomer of valine into its essential L-isomer, which is required for protein synthesis and cell survival. nih.gov By substituting L-valine with D-valine in the culture medium, researchers can effectively starve and eliminate proliferating fibroblasts, which are unable to perform this conversion, while neuronal cells, which either have lower rates of proliferation or in some cases possess DAAO activity, can be selectively maintained. nih.govsigmaaldrich.com This method has been instrumental in establishing purified neuronal populations for in-vitro studies. nih.gov

D-valine also serves as a substrate for D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.govnih.gov In the mammalian brain, DAAO plays a crucial role in regulating the levels of certain D-amino acids, most notably D-serine, which is a potent co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Given that dysfunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia, there is considerable interest in understanding the function and regulation of DAAO. nih.govresearchgate.net While D-serine is the primary substrate of interest in this context, the ability of DAAO to metabolize other D-amino acids, including D-valine, is relevant for studies investigating the enzyme's substrate specificity and the development of DAAO inhibitors as potential therapeutic agents. nih.gov Research has shown that human DAAO preferentially metabolizes small, neutral D-amino acids. nih.govnih.gov

Although L-valine has been shown to potentially decrease brain serotonin (B10506) (5-HT) neurotransmission by inhibiting the transport of the precursor L-tryptophan across the blood-brain barrier, the direct effects of D-valine on such systems are not as well-documented. nih.gov However, a derivative of D-valine, N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-D-valine methyl ester (5F-ADB), is a potent synthetic cannabinoid, highlighting that the D-valine scaffold can be utilized to create neurologically active compounds. nih.gov

The following tables summarize the key applications and enzymatic interactions of D-valine in the context of neurobiological research.

Table 1: Application of D-Valine in Selective Neuronal Cell Culture

| Application | Cell Types Targeted for Inhibition | Principle of Selectivity | Commonly Used In | Reference |

| Purification of primary neuronal cultures | Fibroblasts | Fibroblasts lack sufficient D-amino acid oxidase (DAAO) to convert D-valine to the essential L-valine, leading to their elimination. | Dulbecco's Modified Eagle's Medium (DMEM)/Nutrient Mixture F-12 Ham (F-12), Endothelial Cell Growth Medium MV2 | nih.govsigmaaldrich.comthomassci.com |

Table 2: D-Valine as a Substrate for D-Amino Acid Oxidase (DAAO)

| Enzyme | Substrates | Function in the Brain | Relevance to Neurobiology | Reference |

| D-Amino Acid Oxidase (DAAO) | D-serine, D-alanine, D-proline, D-valine | Catalyzes the oxidative deamination of D-amino acids. In the brain, it primarily regulates the concentration of the NMDA receptor co-agonist D-serine. | The enzyme's activity is linked to the modulation of NMDA receptor function. Altered DAAO expression and activity have been implicated in schizophrenia. | nih.govnih.gov |

Theoretical and Computational Investigations of D Valine, Hydrochloride

Quantum Mechanical Studies and Density Functional Theory (DFT) Applications

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules. DFT calculations allow for the determination of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

For amino acid hydrochlorides, such as L-valine L-valinium hydrochloride, DFT has been employed to calculate molecular geometries and electronic structures. researchgate.net Such studies confirm the crystal structure and provide insights into the distribution of electron density and the nature of chemical bonds within the molecule. researchgate.net For instance, DFT calculations using various hybrid exchange-correlation functionals like BLYP, PW91, and PBE can be used to optimize the molecular geometry and predict structural parameters. researchgate.net

A study on L-valine L-valinium hydrochloride demonstrated the application of DFT in characterizing a new nonlinear optical (NLO) material. The calculated molecular geometries and electronic structures helped to understand the material's properties. researchgate.net The formation of the crystal was confirmed through single-crystal X-ray diffraction, and DFT provided the theoretical underpinnings for the observed structure. researchgate.net

Table 1: Crystallographic Data for L-valine L-valinium hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 11.144(2) Å |

| b | 5.179(9) Å |

| c | 13.028(2) Å |

| β | 111.85(3)° |

Source: ResearchGate researchgate.net

These quantum mechanical approaches are crucial for understanding the fundamental properties of D-Valine, hydrochloride, from its stable conformation to its potential applications in materials science. Further studies combine DFT with spectroscopic methods to investigate solvent-dependent conformational preferences. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a detailed view of molecular interactions, conformational changes, and thermodynamic properties. mdpi.comnih.gov For this compound, MD simulations can elucidate its behavior in solution and its interactions with other molecules.

All-atom explicit solvent MD simulations have been used to investigate the behavior of zwitterionic valine in aqueous solutions at various concentrations. nih.gov These studies explore how increasing solute concentration affects interactions like salt bridges and hydrophobic interactions. nih.gov The choice of force field and water model in these simulations is critical, as different combinations can lead to varying predictions of thermodynamic properties such as density, viscosity, and dielectric increments. nih.gov

The insights gained from MD simulations are vital for understanding how this compound behaves in complex biological or chemical systems, guiding further experimental work.

Computational Prediction of Enantioselectivity and Reaction Mechanisms

Computational methods are increasingly used to predict the enantioselectivity of chemical reactions and adsorption processes involving chiral molecules like D-Valine.

One approach involves using machine learning (ML) models to predict the enantioselectivity of enzymes. nih.gov By training a model on known experimental data, it becomes possible to predict how an enzyme will act on new substrates. For example, ML can predict the enantioselectivity of an amidase for various substrates, helping to quickly assess the feasibility of a biocatalytic reaction. nih.gov Such models can predict the change in the free energy of activation (ΔΔG≠), which is related to the enantiomeric excess of the product. nih.gov

Another area of investigation is the enantioselective adsorption of amino acids onto chiral surfaces. Studies on the adsorption of L- and D-valine onto chiral mesoporous silica (B1680970) materials have shown that these materials can exhibit opposite enantiomeric selectivity. mdpi.com Adsorption models, such as the Langmuir model, are used to analyze the experimental data and quantify the adsorption capacity and affinity for each enantiomer. mdpi.com The results indicate that the interaction between the amino acid and the silica surface, which is primarily electrostatic, governs the selective adsorption. mdpi.com

Table 2: Langmuir Model Constants for Valine Adsorption on Chiral Mesoporous Silica

| Adsorbent (Adsorbed Enantiomer) | Monolayer Saturation Capacity (qₑ, g/g) | Correlation Coefficient (R²) |

|---|---|---|

| cNGM-1 (D-Valine) | 0.36 | 0.99 |

| cNFM-1 (L-Valine) | 0.26 | 0.99 |

Source: MDPI mdpi.com

These computational predictions are invaluable for applications in chiral separations, asymmetric synthesis, and the development of new biocatalysts. nih.govresearchgate.net

Modeling of Solvation and Intermolecular Hydrogen Bonding in Aqueous Solutions

The behavior of this compound in aqueous solution is heavily influenced by its interactions with water molecules, primarily through solvation and hydrogen bonding. nih.gov Computational models are essential for dissecting these complex interactions.

Molecular dynamics simulations are used to study the solvation of amino acids in water. oup.com These simulations reveal that the solvent cavity around an amino acid is not a simple envelope but has a complex, branched shape that can extend significantly from the solute. oup.com The shape of this cavity alone can be used to predict thermodynamic properties like solvation free energy, entropy, and enthalpy. oup.com

To study the details of hydrogen bonding, researchers use a combination of DFT calculations and spectroscopic techniques. researchgate.net The interaction of both non-ionized and zwitterionic forms of valine with water molecules can be modeled. researchgate.net Methods like the integral equation formalism for the polarizable continuum model (IEF-PCM) are used to account for solvent effects. researchgate.net By comparing theoretical Raman spectra with experimental data, researchers can identify the most probable structures of valine-water complexes. For example, studies suggest that the complex of zwitterionic valine with four water molecules is highly probable in an aqueous medium. researchgate.net The analysis of intermolecular hydrogen bonding is further refined using methods like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis. researchgate.net

Understanding the solvation and hydrogen bonding of this compound is critical for predicting its solubility, stability, and reactivity in aqueous environments. ijcps.comnih.govmdpi.com

Theoretical Studies on Zwitterionic Form Stability

In solution and in the solid state, amino acids like valine typically exist as zwitterions, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). Theoretical studies investigate the factors that influence the stability of this zwitterionic form compared to the canonical (non-ionized) form.

Computational studies have examined the effect of microsolvation on the relative stability of the zwitterionic versus canonical forms of valine. researchgate.net By performing calculations on valine complexed with a small number of water molecules (Val-(H₂O)n), researchers can determine the minimum number of water molecules required to make the zwitterion the more stable form. researchgate.net Calculations at different levels of theory (e.g., B3LYP, wB97XD, and MP2) have shown that five water molecules are needed to stabilize the zwitterionic form of valine in the gas phase. researchgate.net

The stability of the zwitterion is crucial for its role in biological systems, as it influences intermolecular interactions such as the formation of salt bridges. nih.gov Ab initio molecular dynamics simulations of hydrated zwitterionic amino acids show that there is a substantial charge transfer between the amino acid and the surrounding water molecules. researchgate.net This charge reorganization, which surprisingly involves non-polar groups as well, highlights the importance of quantum mechanical effects in understanding the interaction between biomolecules and water. researchgate.net The zwitterionic nature of amino acids is a key factor in developing accurate solvation descriptors and models for predicting properties like partition coefficients and solubilities. acs.org

Emerging Research Directions and Future Perspectives for D Valine, Hydrochloride

Development of Novel and Sustainable Synthesis Routes

The industrial demand for enantiomerically pure D-valine has spurred research into more efficient and environmentally friendly production methods, moving beyond classical chemical resolution. nih.govgoogle.com

Chemo-enzymatic Deracemization: A significant advancement involves the chemo-enzymatic deracemization of racemic valine ethyl ester. This method utilizes an evolved variant of cyclohexylamine (B46788) oxidase (CHAO), Y321I/M226T, which demonstrates a 30-fold higher catalytic efficiency than the wild-type enzyme. researchgate.net This process, coupled with a nonselective chemical reducing agent, can achieve high yields (up to 95%) and excellent optical purity (ee > 99%) for D-valine ethyl ester, which is then hydrolyzed to D-valine hydrochloride. researchgate.net

Microbial Production: Microbial-based synthesis is a promising green alternative. nih.gov One established method is the hydantoinase process, which can convert D,L-5-isopropylhydantoin to D-valine with high efficiency. researchgate.net Research is ongoing to identify and engineer enzymes like D-carbamoylase that are more compatible with the process conditions, aiming for improved yields and cost-effectiveness. researchgate.net Other microbial strategies include the asymmetric degradation of DL-valine and stereoselective hydrolysis of N-acyl-DL-valine using D-aminoacylase. nih.gov

Optimized Chemical Synthesis: Efforts to refine traditional chemical synthesis continue. One patented method describes the synthesis of D-valine starting from isobutyraldehyde. The process involves cyanidation, catalytic hydrolysis to an amide, resolution with dibenzoyl-L-tartaric acid, and subsequent hydrolysis and refinement to yield D-valine. google.com Another approach involves the racemization of L-valine followed by chemical resolution using D-2,3-dibenzoyl tartaric acid. researchgate.net

Exploration of Undiscovered Biochemical Pathways and Interactions

While L-valine's role as a proteinogenic amino acid is well-established, the biochemical significance of D-valine is an expanding area of investigation. nih.gov

Selective Cell Culture: A key application of D-valine is in cell culture, where it selectively inhibits the growth of fibroblasts, which lack D-amino acid oxidase, while allowing for the proliferation of epithelial cells that can convert D-valine to the essential L-enantiomer. nih.govsigmaaldrich.com This property has been instrumental in obtaining pure epithelial cell populations for research. nih.gov

Biofilm Inhibition: Recent studies have shown that D-valine, at concentrations greater than 50 mM, can inhibit the formation of biofilms by the periodontal pathogen Porphyromonas gingivalis. medchemexpress.com This opens up potential avenues for its use in dental and medical applications.

Metabolic and Pathological Associations: Research is beginning to uncover connections between D-valine and various physiological and pathological states. For instance, some studies suggest a link between valine metabolism and deep vein thrombosis (DVT). researchgate.net Additionally, D-amino acids, including D-valine, have been implicated in the repression of enzyme and actinomycin (B1170597) synthesis in certain microorganisms. umich.edu The precise mechanisms and broader implications of these interactions are active areas of research.

Advancements in High-Throughput Enantiomeric Analysis

The increasing use of D-valine necessitates rapid and reliable methods for determining its enantiomeric purity. rsc.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for separating D- and L-valine. rsc.orgrsc.org One method involves derivatizing the amino acids with o-phthaldialdehyde (OPA) and a thiol to form isoindole adducts, which can then be separated on a chiral column like the Chiralcel OD-3R. rsc.org This method can quantify D-valine down to a 0.05% chiral impurity level. rsc.orgrsc.org

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): For even faster analysis, researchers are turning to UHPLC coupled with mass spectrometry. By using chiral superficially porous particle (SPP) columns, enantioselective analysis of derivatized amino acids can be achieved in under five minutes. nih.gov Tandem column approaches are also being explored to resolve complex mixtures of amino acid enantiomers. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): A cutting-edge technique for high-throughput enantiomeric separation is ion mobility-mass spectrometry. This method, combined with a chiral selector like [d0]/[d5]-estradiol-3-benzoate-17β-chloroformate (17β-EBC), allows for the separation of 19 chiral proteinogenic amino acids in a single run of about two seconds. acs.org This has significant potential for quality control in pharmaceuticals and for discovering chiral biomarkers. acs.org

Table 1: Comparison of Enantiomeric Analysis Techniques for Valine

| Technique | Principle | Typical Analysis Time | Sensitivity | Key Advantages |

|---|---|---|---|---|

| RP-HPLC | Separation of derivatized enantiomers on a chiral stationary phase. rsc.org | < 20 minutes rsc.org | 0.05% impurity level rsc.orgrsc.org | Reliable, well-established. rsc.org |

| UHPLC-MS | Fast separation on chiral SPP columns with mass spectrometric detection. nih.gov | < 5 minutes nih.gov | High | Rapid analysis, suitable for complex mixtures. nih.gov |

| IM-MS | Separation of ions based on their size, shape, and charge, coupled with a chiral selector. acs.org | ~2 seconds per run acs.org | Nanomolar range acs.org | Extremely high-throughput, potential for biomarker discovery. acs.org |

Rational Design of D-Valine-Based Chiral Molecules for Specific Research Targets

The unique stereochemistry of D-valine makes it a valuable building block for the rational design of novel chiral molecules with specific biological activities or functions. nih.gov

Peptide and Glycopeptide Synthesis: D-valine and its derivatives are being incorporated into strategies for native chemical ligation, a powerful tool for synthesizing large peptides and proteins. nih.gov For example, a γ-thiol valine derivative can serve as a surrogate for valine in ligation reactions. nih.gov D-valine is also a component of some peptide-based drugs and prodrugs, where its stereochemistry can influence transport and enzymatic hydrolysis. nih.gov

Chiral Probes and Receptors: The principles of supramolecular chemistry are being applied to design chiral mesoporous materials that can selectively adsorb one enantiomer of valine over the other. mdpi.commq.edu.au These materials, templated with chiral molecules like guanosine (B1672433) monophosphate, show promise for enantiomeric separation and as sensors. mdpi.com

Asymmetric Synthesis: D-valine serves as a chiral auxiliary or starting material in the asymmetric synthesis of other complex chiral molecules. google.com Its defined stereocenter can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure compounds for various applications.

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| D-Valine, hydrochloride | |

| D-Valine | |

| L-Valine | |

| D-valine ethyl ester | |

| DL-valine | |

| N-acyl-DL-valine | |

| D,L-5-isopropylhydantoin | |

| Isobutyraldehyde | |

| Dibenzoyl-L-tartaric acid | |

| D-2,3-dibenzoyl tartaric acid | |

| o-phthaldialdehyde | |

| [d0]/[d5]-estradiol-3-benzoate-17β-chloroformate | |

| γ-thiol valine | |

| Guanosine monophosphate | |

| Actinomycin D | |

| Penicillamine | |

| Valnemulin |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing D-Valine hydrochloride in laboratory settings?

- Methodological Answer : D-Valine hydrochloride is typically synthesized via esterification of D-Valine with hydrochloric acid. For example, D-Valine methyl ester hydrochloride can be prepared by reacting D-Valine with methanol under acidic conditions, followed by purification via recrystallization. Key parameters include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperature (e.g., 170°C decomposition point for the methyl ester derivative) .

Q. How can researchers confirm the enantiomeric purity of D-Valine hydrochloride?

- Methodological Answer : Enantiomeric purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol with trifluoroacetic acid. Polarimetry is also used, with D-Valine derivatives showing specific optical rotations (e.g., +6.7° for the ethyl ester in water at c = 2) .

Q. What are the critical stability considerations for storing D-Valine hydrochloride?

- Methodological Answer : Store in sealed, moisture-proof containers at 22–24°C. Avoid exposure to humidity, as hygroscopicity can lead to hydrolysis. Long-term stability requires inert gas (e.g., argon) purging and desiccants like silica gel .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of Valine hydrochloride into D-enantiomers?

- Methodological Answer : Enzymatic resolution using acylases or lipases selectively hydrolyzes L-enantiomers, leaving D-Valine intact. Alternatively, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can isolate D-enantiomers. Validate success via X-ray crystallography or circular dichroism .

Q. How to address discrepancies in reported melting points or spectral data for D-Valine hydrochloride derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism, hydration states, or decomposition. Use differential scanning calorimetry (DSC) to characterize thermal behavior and solid-state NMR to identify polymorphic forms. Cross-validate with high-resolution mass spectrometry (HRMS) and FT-IR .

Q. How to incorporate isotopically labeled D-Valine hydrochloride in metabolic tracing studies?

- Methodological Answer : Synthesize deuterated analogs (e.g., 3-(Methyl-d3)-L-Valine-4,4,4-d6 hydrochloride) via reductive deuteration of ketone intermediates. Use LC-MS/MS with selected reaction monitoring (SRM) to track isotopic incorporation in biological systems .

Q. What are the mechanistic implications of D-Valine hydrochloride's resistance to enzymatic degradation in cell culture studies?

- Methodological Answer : D-Valine is not metabolized by mammalian racemases, making it useful for selective media to inhibit fibroblast growth. Validate via cell viability assays and compare with L-Valine-containing controls. Ensure media lack L-Valine to force reliance on D-form .

Analytical Methodologies

Q. What analytical techniques are most reliable for quantifying D-Valine hydrochloride in complex matrices?

- Methodological Answer : Derivatize with ninhydrin for UV-Vis detection (λ = 570 nm) or use pre-column derivatization with o-phthalaldehyde (OPA) for HPLC-fluorescence. For trace analysis, employ hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the environmental impact of D-Valine hydrochloride?

- Methodological Answer : While some studies classify it as non-hazardous, others note ecological risks with large-scale leakage. Conduct biodegradation assays (e.g., OECD 301F) and toxicity tests on aquatic organisms (e.g., Daphnia magna). Reference regulatory guidelines (e.g., OSHA) for disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.